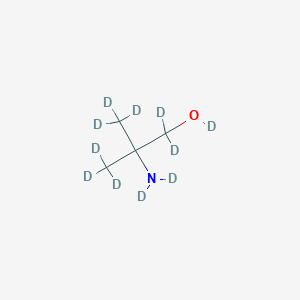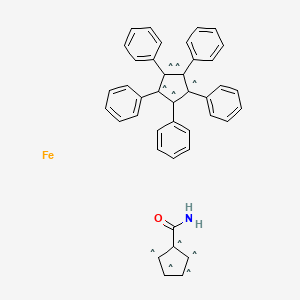
Europium(iii)trifluoroacetate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium(3+);2,2,2-trifluoroacetate;trihydrate, also known as Europium(III) trifluoroacetate trihydrate, is a chemical compound with the molecular formula (CF3CO2)3Eu · 3H2O and a molecular weight of 545.06 g/mol . This compound is a coordination complex where europium is in the +3 oxidation state, coordinated with three trifluoroacetate anions and three water molecules. Europium is a rare earth element, and its compounds are known for their luminescent properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Europium(III) trifluoroacetate trihydrate can be synthesized through the reaction of europium oxide (Eu2O3) with trifluoroacetic acid (CF3COOH) in the presence of water. The reaction typically involves dissolving europium oxide in an excess of trifluoroacetic acid, followed by the addition of water to form the trihydrate complex. The reaction can be represented as follows:
Eu2O3+6CF3COOH+3H2O→2(CF3CO2)3Eu⋅3H2O
Industrial Production Methods
Industrial production of Europium(III) trifluoroacetate trihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is typically purified through recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Europium(III) trifluoroacetate trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Europium in the +3 oxidation state can be reduced to the +2 state under specific conditions.
Substitution Reactions: The trifluoroacetate ligands can be substituted with other ligands in the presence of suitable reagents.
Complexation Reactions: Europium(III) can form complexes with various organic and inorganic ligands.
Common Reagents and Conditions
Oxidation/Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce Europium(III) to Europium(II).
Substitution: Ligand exchange reactions can be carried out using ligands like acetylacetonate in an appropriate solvent.
Complexation: Complexation reactions often involve the use of chelating agents like EDTA under controlled pH conditions.
Major Products
Reduction: Europium(II) trifluoroacetate.
Substitution: Europium(III) complexes with different ligands.
Complexation: Various europium(III) complexes with organic and inorganic ligands.
Scientific Research Applications
Europium(III) trifluoroacetate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other europium compounds and as a catalyst in organic reactions.
Biology: Employed in bioimaging and as a luminescent probe for studying biological systems.
Medicine: Utilized in the development of diagnostic agents and as a component in certain medical imaging techniques.
Industry: Applied in the production of phosphors for lighting and display technologies, as well as in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of Europium(III) trifluoroacetate trihydrate primarily involves its luminescent properties. When excited by ultraviolet or visible light, the europium ions emit light at specific wavelengths, making them useful in various imaging and diagnostic applications. The molecular targets and pathways involved include the interaction of europium ions with specific ligands or biomolecules, leading to changes in their luminescent properties.
Comparison with Similar Compounds
Similar Compounds
- Europium(III) acetate hydrate
- Europium(III) chloride
- Europium(III) nitrate
- Europium(III) oxalate
Uniqueness
Europium(III) trifluoroacetate trihydrate is unique due to its trifluoroacetate ligands, which impart distinct chemical and physical properties compared to other europium compounds. The presence of trifluoroacetate ligands enhances the compound’s solubility in organic solvents and its stability under various conditions. Additionally, the trihydrate form provides specific hydration properties that can influence its reactivity and applications.
Properties
CAS No. |
94079-71-7 |
|---|---|
Molecular Formula |
C6H9EuF9O9 |
Molecular Weight |
548.08 g/mol |
IUPAC Name |
europium;2,2,2-trifluoroacetic acid;trihydrate |
InChI |
InChI=1S/3C2HF3O2.Eu.3H2O/c3*3-2(4,5)1(6)7;;;;/h3*(H,6,7);;3*1H2 |
InChI Key |
ACPHEFQYZGCNPF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)











